molecular formula C10H12F3N3O2 B13912138 tert-Butyl (3-(trifluoromethyl)pyrazin-2-yl)carbamate

tert-Butyl (3-(trifluoromethyl)pyrazin-2-yl)carbamate

Cat. No.: B13912138
M. Wt: 263.22 g/mol
InChI Key: UFKYMMXVICVRIS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It features a trifluoromethyl group attached to a pyrazine ring, which is further connected to a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate typically involves the reaction of 3-(trifluoromethyl)pyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(trifluoromethyl)pyrazine-2-carboxylate
  • tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylamine
  • tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylmethanol

Uniqueness

tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate is unique due to its combination of a trifluoromethyl group and a carbamate group attached to a pyrazine ring. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.22 g/mol

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)pyrazin-2-yl]carbamate

InChI

InChI=1S/C10H12F3N3O2/c1-9(2,3)18-8(17)16-7-6(10(11,12)13)14-4-5-15-7/h4-5H,1-3H3,(H,15,16,17)

InChI Key

UFKYMMXVICVRIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CN=C1C(F)(F)F

Origin of Product

United States

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